

In-Depth Technical Guide: Gomisin U (CAS No. 135095-46-4)

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Compound of Interest

Compound Name: Gomisin U

Cat. No.: B2450082

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin U is a dibenzocyclooctadiene lignan, a class of natural compounds known for their diverse and potent biological activities. Identified by the CAS number 135095-46-4, **Gomisin U** is primarily isolated from plants of the Schisandraceae family, notably from the fruits of Schisandra sphenanthera and the seeds of Kadsura ananosma. While research on **Gomisin U** is not as extensive as for some other lignans in its class, emerging studies indicate its potential as a neuroprotective and hepatoprotective agent. This technical guide provides a comprehensive overview of the available scientific data on **Gomisin U**, including its physicochemical properties, biological activities, and a detailed look at the experimental methodologies used in its study.

Physicochemical Properties

A clear understanding of the physicochemical properties of **Gomisin U** is fundamental for its application in research and drug development.

Property	Value	Source
CAS Number	135095-46-4	N/A
Molecular Formula	C23H30O7	[1]
Molecular Weight	418.48 g/mol	[1]
Appearance	Solid	N/A
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	N/A

Biological Activities and Mechanism of Action

Preliminary in vitro studies have begun to shed light on the therapeutic potential of **Gomisin U**. The primary areas of investigation have been its effects on neuronal and hepatic cells.

Neuroprotective Effects

Gomisin U has demonstrated significant neuroprotective properties in cellular models of neuronal damage.

Experimental System: Studies have utilized the human neuroblastoma cell line, SH-SY5Y, a widely accepted model for neurodegenerative disease research.

Key Findings:

- Gomisin U** exhibited protective effects against cell injury induced by CoCl₂ (hypoxia model), H₂O₂ (oxidative stress model), and β -amyloid 25-35 (A β 25–35; Alzheimer's disease model). [2]
- The neuroprotective activity suggests that **Gomisin U** may act through mechanisms that mitigate oxidative stress and interfere with the toxic cascades initiated by hypoxic conditions and amyloid peptides.

Hepatoprotective Effects

In the context of liver health, **Gomisin U** has shown promise in protecting liver cells from toxic insults.

Experimental System: The human liver carcinoma cell line, HepG2, was used to model drug-induced liver injury.

Key Findings:

- At a concentration of 10 μ M, **Gomisin U** demonstrated hepatoprotective activity against cellular damage induced by N-acetyl-p-aminophenol (APAP), the toxic metabolite of paracetamol.
- This finding suggests that **Gomisin U** may have the potential to counteract drug-induced hepatotoxicity, possibly through antioxidant or anti-inflammatory pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols that have been used to assess the biological activities of **Gomisin U**.

Cell Culture and Treatment

- Cell Lines:
 - SH-SY5Y (Human Neuroblastoma): Maintained in a suitable medium such as DMEM/F12, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), and incubated at 37°C in a humidified atmosphere with 5% CO₂.
 - HepG2 (Human Liver Carcinoma): Cultured in a medium like Eagle's Minimum Essential Medium (EMEM) with similar supplementation and incubation conditions as SH-SY5Y cells.
- Compound Preparation: **Gomisin U** is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium for experiments.

In Vitro Neuroprotection Assay

Objective: To evaluate the ability of **Gomisin U** to protect neuronal cells from various toxic stimuli.

Methodology:

- Cell Seeding: SH-SY5Y cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Pre-treatment: Cells are pre-incubated with varying concentrations of **Gomisin U** for a defined period (e.g., 1-2 hours).
- Induction of Cell Injury: Following pre-treatment, the toxic agent is added to the culture medium. Common inducers include:
 - CoCl₂: To mimic hypoxic conditions.
 - H₂O₂: To induce oxidative stress.
 - Aβ_{25–35}: To model amyloid-beta-induced toxicity relevant to Alzheimer's disease.
- Incubation: The cells are incubated with the toxin and **Gomisin U** for a specified duration (e.g., 24-48 hours).
- Cell Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader, and the results are expressed as a percentage of the control (untreated) cells.

In Vitro Hepatoprotection Assay

Objective: To assess the protective effect of **Gomisin U** against drug-induced liver cell damage.

Methodology:

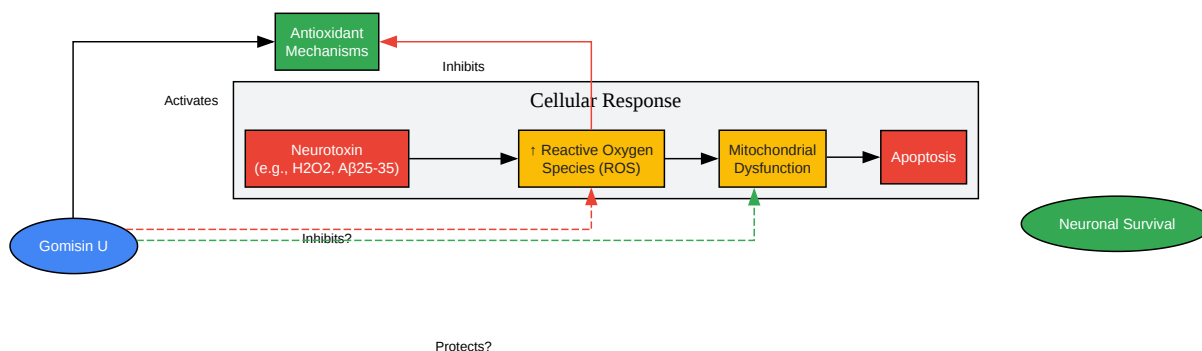
- Cell Seeding: HepG2 cells are seeded in 96-well plates.

- Co-treatment: Cells are treated with a hepatotoxic agent, such as APAP, in the presence or absence of **Gomisin U** (e.g., 10 μ M).
- Incubation: The cells are incubated for a period sufficient to induce significant cell death in the APAP-only group (e.g., 24 hours).
- Viability Measurement: Cell viability is determined using an appropriate assay (e.g., MTT or LDH release assay) to quantify the extent of cell death and the protective effect of **Gomisin U**. The survival rate is calculated relative to control cells.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for **Gomisin U** have not yet been fully elucidated, based on the activities of related dibenzocyclooctadiene lignans, it is plausible that its neuroprotective and hepatoprotective effects are mediated through common cellular signaling cascades.

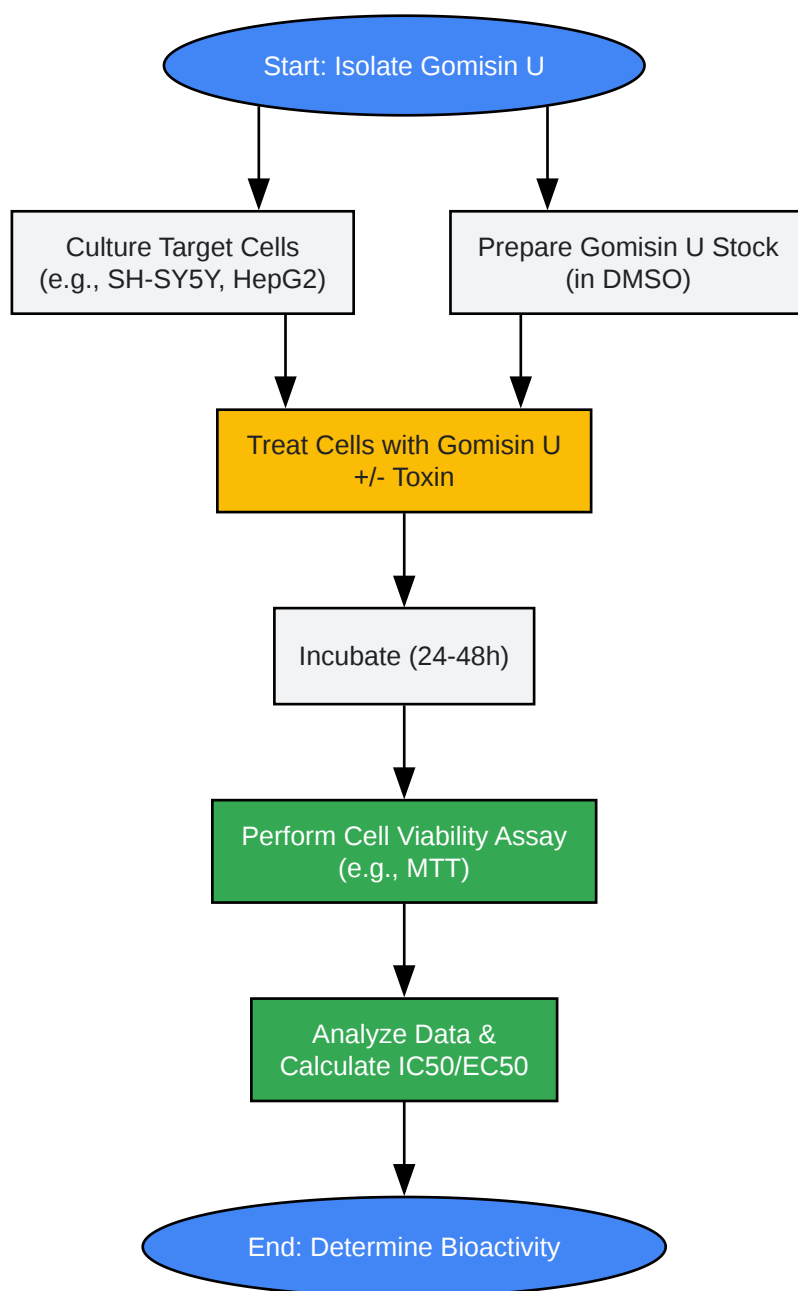
Hypothesized Signaling Pathway for Neuroprotection



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Caption: Hypothesized neuroprotective mechanism of **Gomisin U**.

Experimental Workflow for In Vitro Bioactivity Screening



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Caption: General workflow for in vitro screening of **Gomisin U**.

Future Directions

The current body of research on **Gomisin U** provides a promising, albeit preliminary, foundation. To fully understand its therapeutic potential, future research should focus on several key areas:

- **In-depth Mechanistic Studies:** Elucidating the precise molecular targets and signaling pathways through which **Gomisin U** exerts its neuroprotective and hepatoprotective effects. This would involve techniques such as Western blotting, qPCR, and reporter gene assays.
- **In Vivo Efficacy:** Translating the in vitro findings into animal models of neurodegenerative diseases and liver injury to assess the efficacy, pharmacokinetics, and safety profile of **Gomisin U**.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and testing analogues of **Gomisin U** to identify the key structural features responsible for its biological activity, which could lead to the development of more potent and selective compounds.
- **Broader Bioactivity Screening:** Investigating the effects of **Gomisin U** on other biological systems, given the wide range of activities reported for other gomisins, such as anti-inflammatory, anti-cancer, and anti-viral effects.

Conclusion

Gomisin U, a dibenzocyclooctadiene lignan with the CAS number 135095-46-4, is an emerging natural product with demonstrated neuroprotective and hepatoprotective activities in vitro. While the available data is currently limited, it provides a strong rationale for further investigation into its mechanisms of action and therapeutic potential. This technical guide serves as a resource for researchers and drug development professionals, summarizing the current state of knowledge and outlining the experimental approaches necessary to advance our understanding of this promising compound.

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